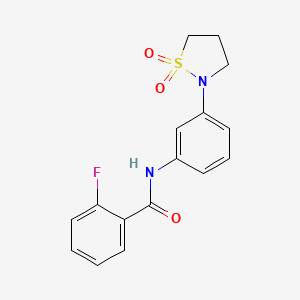

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a fluorobenzamide group and a dioxidoisothiazolidinyl group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide typically involves the following steps:

Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.

Attachment to the Phenyl Ring: The synthesized isothiazolidinyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

Introduction of the Fluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is being investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-cancer properties by targeting specific cellular pathways. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation and proliferation.

Case Study: Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a related compound was evaluated using the National Cancer Institute's protocols and showed promising results with mean growth inhibition values indicating substantial anti-tumor activity .

Biological Research

Investigating Biological Pathways

The compound serves as a valuable tool in biological research for studying molecular interactions and pathways. Its ability to interact with enzymes and receptors allows researchers to explore mechanisms of action in disease contexts, particularly in cancer and inflammatory disorders.

Mechanistic Studies

Research has focused on elucidating the mechanism of action of this compound. For example, it may function as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting downstream signaling cascades critical for cell survival and proliferation.

Pharmaceutical Research

Pharmacokinetics and Pharmacodynamics

Pharmaceutical studies are underway to evaluate the pharmacokinetic properties of this compound. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for its development as a drug candidate. Initial findings suggest that it adheres to Lipinski's Rule of Five, indicating favorable drug-like properties .

Development of New Drugs

The insights gained from studying this compound could lead to the design of new synthetic agents with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce toxicity while maintaining therapeutic benefits .

Industrial Applications

Synthesis of Complex Molecules

In industrial settings, this compound can be utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups make it a versatile building block for various chemical reactions.

Optimization of Production Methods

The industrial production of this compound involves optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve efficiency in large-scale synthesis.

Summary Table

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent with anti-cancer properties; inhibits cyclin-dependent kinases |

| Biological Research | Tool for investigating molecular pathways; interacts with enzymes/receptors |

| Pharmaceutical Research | Favorable pharmacokinetics; adheres to Lipinski's Rule; potential for new drug development |

| Industrial Applications | Used as an intermediate for synthesizing complex molecules; optimization strategies for production |

Mecanismo De Acción

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle regulation and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide group enhances its stability and bioavailability, while the dioxidoisothiazolidinyl group contributes to its reactivity and interaction with molecular targets.

Actividad Biológica

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structure:

Physical Properties

- Molecular Formula : C13H10FNO2S

- Molecular Weight : 253.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the isothiazolidinone moiety suggests potential activity against a range of enzymes and receptors involved in disease processes.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Anticancer Therapy : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.

-

Antimicrobial Properties :

- In vitro studies revealed that the compound exhibited bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Data Table

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBCMXBFZSAOSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.